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Compound of Interest

(S)-1-(5-Fluoropyrimidin-2-
Compound Name:
yl)ethanamine hydrochloride

CAS No.: 935667-21-3

Cat. No.: B1400329

Get Quote

Executive Summary & Retrosynthetic Analysis

AZD1480 is an ATP-competitive inhibitor of JAK2 kinase, developed for the treatment of
myeloproliferative neoplasms.[1][2] The molecule's efficacy hinges on the specific
stereochemistry of the (S)-1-(5-fluoropyrimidin-2-yl)ethanamine moiety.[1] While traditional
chemical resolution yields <50% of the desired enantiomer, this protocol utilizes an

-transaminase biocatalytic route to achieve >99% ee, followed by a regioselective nucleophilic
aromatic substitution (

) strategy for final assembly.[1]

Retrosynthetic Pathway (Graphviz)[1]
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Target: AZD1480
(JAK2 Inhibitor)

SNAr (C2 Position)

Coupling Partner

Intermediate A Intermediate B
(S)-1-(5-fluoropyrimidin-2-yl)ethanamine 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)
(Chiral Amine) pyrimidin-4-amine

Biocatalytic Transamination

(omega-Transaminase) SNAr (C4 Position) Nucleophile
Start 1 Start 2 Start 3
1-(5-fluoropyrimidin-2-yl)ethanone 2,4,5-Trichloropyrimidine 5-Methyl-1H-pyrazol-3-amine

Click to download full resolution via product page

Figure 1: Convergent retrosynthetic analysis of AZD1480 highlighting the biocatalytic
disconnection of the chiral amine.[1]

Protocol A: Biocatalytic Synthesis of (S)-1-(5-
fluoropyrimidin-2-yl)ethanamine

Rationale: The chiral center at the

-position is prone to racemization under harsh chemical conditions.[1] Using an
-transaminase (TA) allows for mild, aqueous-phase synthesis with near-perfect stereocontrol.[1]

Reagents & Equipment:
¢ Substrate: 1-(5-fluoropyrimidin-2-yl)ethanone
o Biocatalyst:

-Transaminase (e.qg., Vibrio fluvialis variant or commercially available (S)-selective TA)[1][3]
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o Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

e Amine Donor: Isopropylamine (IPA) or L-Alanine (with LDH/GDH recycling system)[1]
e Solvent System: Phosphate Buffer (100 mM, pH 7.0) / DMSO (5% v/v)[1]
Step-by-Step Methodology:

o Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add
PLP to a final concentration of 1 mM.

e Substrate Solubilization: Dissolve 1-(5-fluoropyrimidin-2-yl)ethanone (10 mmol) in DMSO (5
mL).

e Reaction Assembly:

o In areaction vessel, combine the buffer solution and the amine donor (1.0 M
Isopropylamine, pH adjusted to 7.0).

o Add the substrate/DMSO solution dropwise.
o Add the

-transaminase enzyme preparation (loading depends on specific activity, typically 10-20
U/mmol substrate).[1]

¢ Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

o Critical Control: Monitor pH periodically; shifts >0.5 units can denature the enzyme. Re-
adjust with 1M HCI or KOH if necessary.

e Reaction Termination & Workup:
o Quench the reaction by adjusting pH to 11.0 using 5M NaOH (deprotonates the amine).
o Extract the product with Ethyl Acetate (

mL).
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o Dry combined organic layers over anhydrous

and concentrate

o Purification: The crude amine is often sufficiently pure (>95%). If necessary, purify via flash
chromatography (DCM/MeOH/NH4OH).

QC Checkpoint:
e Chiral HPLC: Chiralpak AD-H column, Hexane/IPA/Diethylamine.[1]

o Target Spec: >99% ee (S-enantiomer).

Protocol B: Synthesis of the Pyrimidine Core
(Intermediate B)

Rationale: The 2,4,5-trichloropyrimidine scaffold has three electrophilic sites.[1] The C4 position
is the most reactive towards nucleophilic attack due to the para-like resonance effect of the N1
nitrogen. This allows regioselective installation of the pyrazole moiety before the chiral amine.

Step-by-Step Methodology:

Setup: Charge a reactor with 2,4,5-trichloropyrimidine (1.0 eq) and Ethanol or n-Butanol (10
volumes).

» Nucleophile Addition: Add 5-methyl-1H-pyrazol-3-amine (1.0 eq) and

-Diisopropylethylamine (DIPEA, 1.2 eq).

e Reaction: Stir at ambient temperature (20-25°C) for 4-6 hours.

o Mechanistic Note: Regioselectivity is controlled by temperature. Heating may promote bis-
substitution or C2 attack.[1]

o Workup:

o The product, 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, often
precipitates.[1]
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o Filter the solid, wash with cold ethanol and water.
o Dry under vacuum at 45°C.

Protocol C: Final Assembly of AZD1480

Rationale: The final step involves displacing the C2-chloride.[1] This position is less reactive
than C4, requiring elevated temperatures and acid catalysis (to protonate the pyrimidine ring,
increasing electrophilicity) or strong basic conditions.

Step-by-Step Methodology:

» Reactants: Combine Intermediate B (1.0 eq) and the Chiral Amine from Protocol A (1.1 eq) in
n-Butanol or NMP.

o Catalyst: Add p-Toluenesulfonic acid (p-TsOH, 0.5 eq) as a catalyst.

» Conditions: Heat the mixture to 100-110°C for 12—-16 hours under an inert atmosphere (

).

¢ Monitoring: Monitor by LC-MS for the disappearance of Intermediate B (m/z ~244) and
formation of AZD1480 (m/z 349).

¢ Isolation:
o Cool to room temperature.

o Dilute with water and neutralize with saturated

o Extract with EtOAc or filter the precipitate if solid forms.
o Recrystallization: Recrystallize from Ethanol/Water to remove trace regioisomers.

Data Summary Table
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Parameter Protocol A (Amine) Protocol B (Core) Protocol C (Final)
Key R t 243 TSOH (Catalyst)
ey Reagen - -Ts atalys
yea -Transaminase Trichloropyrimidine P Y

Temperature 30°C 25°C 110°C
Yield (Typical) 75-85% 80—90% 65—75%
. Regioselectivity (C4 )
Critical Spec >99% ee ) Purity >98%
only

Safety & Handling Guidelines

Fluorinated Intermediates: While stable, fluorinated pyrimidines should be handled in a fume
hood to avoid inhalation of dusts.

Enzymes: Handle enzyme preparations gently; avoid vortexing which can cause shear
denaturation. Store at -20°C.

Chloropyrimidines: 2,4,5-Trichloropyrimidine is a skin sensitizer and corrosive.[1] Double-
gloving (Nitrile) and face shields are mandatory.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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